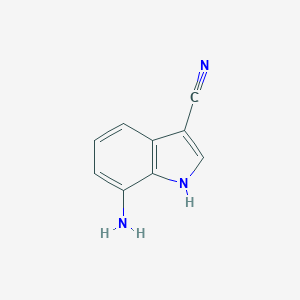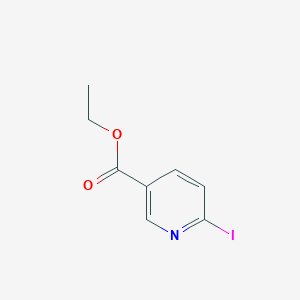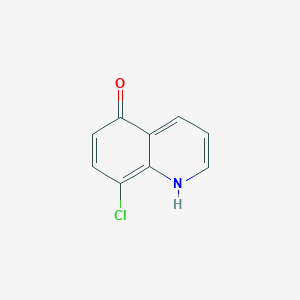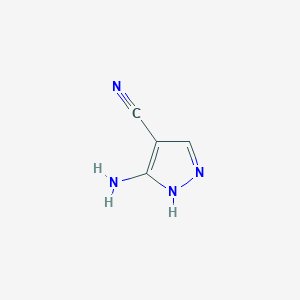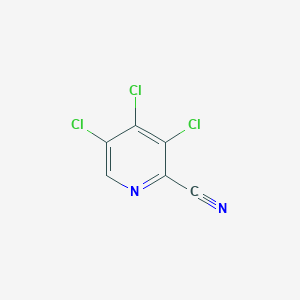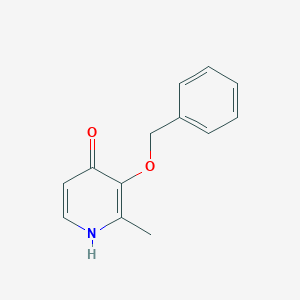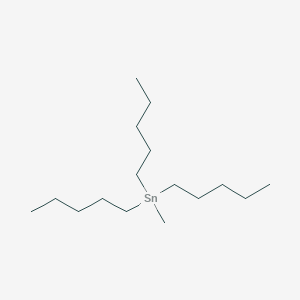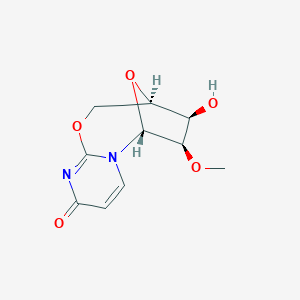
2'-O-Methyl-2,5'-anhydrouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Methyl-2,5’-anhydrouridine is a crucial compound extensively utilized in the research and development of drugs targeting RNA-based diseases, such as cancer, viral infections, and genetic disorders . It is a protected nucleoside with a molecular formula of C10H12N2O5 and a molecular weight of 240.21 .
Synthesis Analysis
The synthesis of 2’-O-Methyl-2,5’-anhydrouridine derivatives has been described in several studies . For instance, one study describes the synthesis of several 2’-O-methyl/2’-O-MOE-L-nucleoside pyrimidine derivatives and their incorporation into G-rich oligonucleotides .Molecular Structure Analysis
The molecular structure of 2’-O-Methyl-2,5’-anhydrouridine includes a ribose sugar moiety and a nucleobase . The InChI key is SNEKINQEWXDGCE-ZOQUXTDFSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-O-Methyl-2,5’-anhydrouridine include a boiling point of 408.0±55.0°C at 760 mmHg and a density of 1.75±0.1 g/cm3 .Orientations Futures
The future directions of 2’-O-Methyl-2,5’-anhydrouridine research could involve further exploration of its role in the treatment of RNA-based diseases. One study suggests that 2’-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states, which could have implications for the development of new therapeutic strategies .
Propriétés
IUPAC Name |
(1R,10R,11R,12R)-11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEKINQEWXDGCE-ZOQUXTDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2COC3=NC(=O)C=CN3C1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]2COC3=NC(=O)C=CN3[C@@H]1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

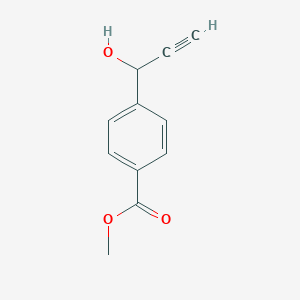
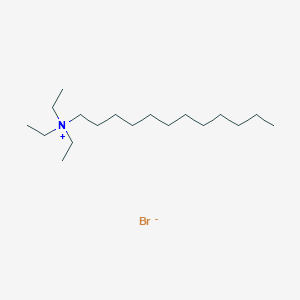
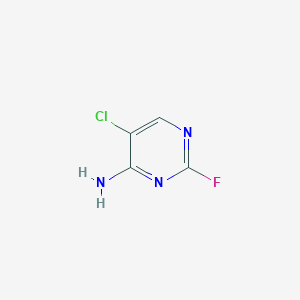
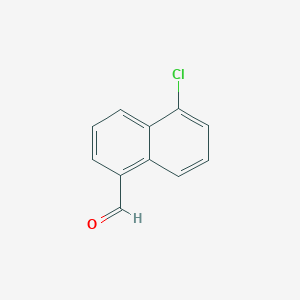
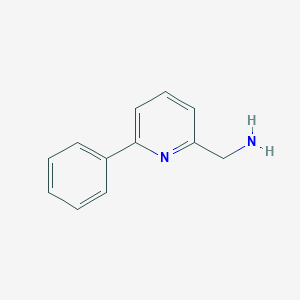
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)
